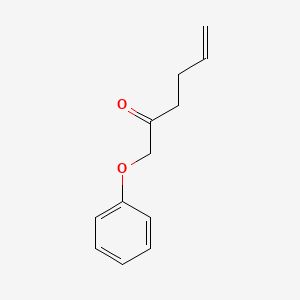

1-Phenoxyhex-5-en-2-one

描述

Significance of Aryl Ether, Ketone, and Alkene Functional Group Combinations

The molecular architecture of 1-Phenoxyhex-5-en-2-one is distinguished by the convergence of three key functional groups: an aryl ether, a ketone, and a terminal alkene. This triad (B1167595) of functionalities is of considerable importance in organic synthesis for several reasons. Aryl ethers are prevalent in a wide array of natural products and pharmaceuticals, contributing to their thermal and chemical stability. The ketone group is a versatile hub for a multitude of chemical transformations, including nucleophilic additions, enolate chemistry, and reductions. The terminal alkene provides a reactive site for a host of addition and cross-coupling reactions, allowing for the facile introduction of new carbon-carbon and carbon-heteroatom bonds. The strategic placement of these groups in this compound creates a platform for diverse and complex molecular elaborations.

Overview of Structural Complexity and Research Relevance as a Synthetic Motif

The structure of this compound, while seemingly modest, presents a subtle yet significant level of complexity that makes it a valuable motif in synthetic chemistry. The molecule possesses a chiral center at the carbon adjacent to the carbonyl group, offering the potential for stereoselective synthesis. Furthermore, the electronic interplay between the phenoxy group and the ketone can influence the reactivity of the enolate and the carbonyl carbon.

Its relevance in research is highlighted by its use as a key intermediate in the synthesis of more complex molecular architectures. For instance, the "1-oxo-1-phenoxyhex-5-en-2-yl" fragment has been incorporated into the synthesis of piperidine (B6355638) derivatives through diastereoselective imino-aldol reactions. vulcanchem.comacs.org This demonstrates its utility in constructing heterocyclic systems, which are foundational to many areas of medicinal chemistry. The ability to access this ketone and subsequently modify its different functional groups makes it a powerful tool for the assembly of intricate target molecules.

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol researchgate.net |

| CAS Number | 1341985-59-8 researchgate.net |

| Appearance | Not specified in literature |

| Boiling Point | Not specified in literature |

| Melting Point | Not specified in literature |

| Density | Not specified in literature |

| Solubility | Not specified in literature |

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from readily available precursors.

The initial step is the synthesis of the corresponding secondary alcohol, 1-Phenoxyhex-5-en-2-ol. This is achieved through the nucleophilic ring-opening of phenyl glycidyl (B131873) ether with a suitable allylating agent. A common and effective method utilizes allylmagnesium bromide as the nucleophile. lookchem.com The Grignard reagent attacks the less sterically hindered terminal carbon of the epoxide, leading to the formation of the desired bishomoallylic alcohol.

The second and final step is the oxidation of the secondary alcohol, 1-Phenoxyhex-5-en-2-ol, to the target ketone, this compound. This transformation can be accomplished using a variety of standard oxidizing agents. Mild and selective reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation are well-suited for this purpose to avoid over-oxidation or side reactions involving the terminal alkene.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its three distinct functional groups, allowing for a range of selective transformations.

Reactions at the Ketone: The carbonyl group is susceptible to nucleophilic attack, enabling the formation of tertiary alcohols through the addition of organometallic reagents. It can also be reduced back to the secondary alcohol, 1-Phenoxyhex-5-en-2-ol, using selective reducing agents like sodium borohydride. The α-protons are acidic and can be removed to form an enolate, which can then participate in alkylation, aldol, and other condensation reactions.

Reactions of the Alkene: The terminal double bond is a versatile handle for further functionalization. It can undergo various addition reactions, including hydrogenation to the saturated analogue, hydrohalogenation, and hydration. More sophisticated transformations such as cross-metathesis, Heck coupling, and hydroboration-oxidation can be employed to extend the carbon chain or introduce new functional groups. For example, rhodium-catalyzed hydrosilylation has been shown to be effective for the hydrosilylation of the alkene in 5-hexen-2-one, a related compound, with good selectivity over the carbonyl group. csic.es

Reactions involving the Aryl Ether: The phenoxy group is generally stable under many reaction conditions. However, the aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, although the directing effects of the ether oxygen and the side chain would need to be considered.

Applications in Organic Synthesis

The primary application of this compound in contemporary organic synthesis is its role as a versatile building block for the construction of more complex molecules. Its trifunctional nature allows for a modular approach to synthesis, where each functional group can be addressed in a stepwise manner.

A notable example is its use in the synthesis of complex piperidine-containing structures. The ketone functionality allows for the formation of an enolate, which can then be used in stereoselective aldol-type reactions. Specifically, it has been employed in imino-aldol reactions to generate precursors for the synthesis of sparteine (B1682161) alkaloids and their derivatives. vulcanchem.com In these syntheses, the "1-oxo-1-phenoxyhex-5-en-2-yl" unit serves as a key fragment that introduces a significant portion of the carbon skeleton with the desired stereochemistry.

Structure

3D Structure

属性

IUPAC Name |

1-phenoxyhex-5-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-3-7-11(13)10-14-12-8-5-4-6-9-12/h2,4-6,8-9H,1,3,7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYSHTSJVMDAOCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)COC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformations of 1 Phenoxyhex 5 En 2 One

Reactions at the Ketone Carbonyl Group.

The carbonyl group in 1-Phenoxyhex-5-en-2-one is a key site for chemical reactivity. The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center susceptible to attack by nucleophiles. ksu.edu.salibretexts.org

Nucleophilic Addition Reactions.

Nucleophilic addition is a fundamental reaction of ketones. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. openstax.org Subsequent protonation of the resulting alkoxide yields an alcohol. openstax.org The reactivity of the carbonyl group can be influenced by the reaction conditions; under acidic conditions, protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon. openochem.org

The general mechanism for nucleophilic addition to a ketone is as follows:

A nucleophile attacks the carbonyl carbon.

The π bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming an alkoxide intermediate.

Protonation of the alkoxide yields the final alcohol product.

A variety of nucleophiles can participate in these reactions, including organometallic reagents (e.g., Grignard reagents), hydrides, and cyanide ions. masterorganicchemistry.com For instance, reaction with a Grignard reagent, followed by an acidic workup, would be expected to yield a tertiary alcohol.

Below is a table illustrating typical nucleophilic addition reactions that ketones undergo.

| Nucleophile | Reagent | General Product | Conditions |

| Hydride | NaBH₄, LiAlH₄ | Secondary Alcohol | Methanol (B129727), Ethanol |

| Organometallic | RMgX (Grignard) | Tertiary Alcohol | Diethyl ether, THF |

| Cyanide | HCN, NaCN | Cyanohydrin | Acidic or basic |

Condensation and Derivatization Reactions.

Ketones can undergo condensation reactions with various nitrogen-based nucleophiles. These reactions typically involve the initial nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule to form a product with a carbon-nitrogen double bond. libretexts.org Examples include the formation of imines, oximes, and hydrazones.

The Aldol condensation is another important reaction for ketones possessing α-hydrogens. libretexts.org This reaction involves the formation of an enolate ion, which then acts as a nucleophile, attacking the carbonyl group of another ketone molecule. vanderbilt.edu The initial product is a β-hydroxy ketone, which can subsequently dehydrate upon heating to form an α,β-unsaturated ketone. libretexts.orglibretexts.org

The table below summarizes common condensation and derivatization reactions of ketones.

| Reagent | Product Type | General Structure |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | C=N-R |

| Hydroxylamine (NH₂OH) | Oxime | C=N-OH |

| Hydrazine (NH₂NH₂) | Hydrazone | C=N-NH₂ |

α-Functionalization Pathways.

The presence of α-hydrogens in this compound allows for functionalization at the carbon atom adjacent to the carbonyl group. These protons are acidic and can be removed by a base to form a nucleophilic enolate. researchgate.net This enolate can then react with various electrophiles to introduce new substituents at the α-position. researchgate.net This process is a cornerstone of carbonyl chemistry, enabling the formation of a wide range of α-functionalized ketones. nih.govspringernature.com

Recent advancements in this area include methods that reverse the polarity of the α-position, a concept known as umpolung, allowing for reactions with nucleophiles. acs.org

The following table provides examples of α-functionalization reactions.

| Reaction Type | Electrophile | Product |

| Alkylation | Alkyl Halide (R-X) | α-Alkyl Ketone |

| Halogenation | X₂ (e.g., Br₂) | α-Halo Ketone |

| Acylation | Acyl Halide (RCOX) | β-Diketone |

Transformations of the Terminal Alkene Moiety.

The terminal alkene in this compound provides a second site for reactivity, distinct from the carbonyl group. The electron-rich nature of the carbon-carbon double bond makes it susceptible to attack by electrophiles. byjus.com

Electrophilic Addition Reactions.

Electrophilic addition is a characteristic reaction of alkenes. savemyexams.com In this reaction, an electrophile adds to the double bond, forming a carbocation intermediate. This intermediate is then attacked by a nucleophile to give the final addition product. missouri.edu The regioselectivity of these reactions often follows Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. byjus.com

Common electrophilic addition reactions include the addition of hydrogen halides (HX), halogens (X₂), and water (in the presence of an acid catalyst). missouri.edu

The table below illustrates typical electrophilic addition reactions for a terminal alkene.

| Reagent | Product | Regioselectivity |

| HBr | 2-Bromoalkane | Markovnikov |

| Br₂ | 1,2-Dibromoalkane | N/A |

| H₂O, H⁺ | 2-Alcohol | Markovnikov |

Cycloaddition Reactions (e.g., Diels-Alder).

Cycloaddition reactions are powerful tools for the formation of cyclic compounds. The terminal alkene in this compound can act as a dienophile in the Diels-Alder reaction, a [4+2] cycloaddition. wikipedia.orgpraxilabs.com In this reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. masterorganicchemistry.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. praxilabs.commasterorganicchemistry.com Although the ketone in this compound is not directly conjugated with the alkene, it can still influence the reactivity of the molecule.

Other types of cycloaddition reactions are also possible, such as [2+2] cycloadditions, which can be induced photochemically to form four-membered rings. youtube.com

The following table summarizes key aspects of the Diels-Alder reaction.

| Reactant Type | Role in Diels-Alder | Key Features |

| Conjugated Diene | 4π electron component | Must be in s-cis conformation |

| Alkene (Dienophile) | 2π electron component | Reactivity enhanced by electron-withdrawing groups |

Olefin Metathesis and Cross-Coupling Strategies

The terminal alkene in this compound is a key functional group for carbon-carbon bond formation through olefin metathesis and cross-coupling reactions. These strategies are fundamental in modern organic synthesis for constructing complex molecular architectures.

Olefin Metathesis: This powerful reaction allows for the "swapping" of substituents between different olefins, catalyzed by transition metal complexes, most notably those based on ruthenium, like Grubbs' catalysts. masterorganicchemistry.comorganic-chemistry.org For this compound, two primary metathesis strategies are applicable:

Ring-Closing Metathesis (RCM): If the molecule is first elaborated with another terminal alkene, RCM can be employed to form cyclic structures. This intramolecular reaction is highly effective for creating new rings. masterorganicchemistry.com

Cross-Metathesis (CM): This intermolecular variant involves the reaction of this compound with another alkene. masterorganicchemistry.com This is useful for introducing new functional groups or extending the carbon chain. The reaction works best when one alkene is used in excess to drive the equilibrium. masterorganicchemistry.com The removal of the volatile byproduct, ethene, can also be used to favor product formation. organic-chemistry.org Modern ruthenium catalysts are known to tolerate a wide array of functional groups, including ethers and ketones, making them suitable for use with this substrate. organic-chemistry.orgraineslab.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of C-C bond formation. mdpi.com While the terminal alkene of this compound is not a typical substrate for direct cross-coupling, it can be functionalized to participate in such reactions. For example, hydroboration followed by oxidation can introduce a boron-containing group, making it suitable for Suzuki-Miyaura coupling. Alternatively, other transformations can introduce halides or triflates for participation in reactions like Heck, Sonogashira, or Negishi coupling. mdpi.comrsc.org

| Reaction Type | Catalyst/Reagents | Potential Product from this compound Derivative |

| Ring-Closing Metathesis | Grubbs' Catalyst (Ru-based) | Cyclic structures (after modification of the parent compound) |

| Cross-Metathesis | Grubbs' Catalyst (Ru-based), Alkene Partner | Elongated or functionalized aliphatic chain |

| Suzuki-Miyaura Coupling | Pd Catalyst, Base, Aryl/Vinyl Halide | Arylated or vinylated derivative (after borylation of the alkene) |

| Heck Coupling | Pd Catalyst, Base, Aryl/Vinyl Halide | Substituted alkene |

Oxidative Transformations (e.g., Epoxidation, Wacker-Type Oxidation)

The electron-rich terminal double bond of this compound is susceptible to various oxidative transformations, providing pathways to introduce oxygen-containing functional groups.

Epoxidation: The conversion of the alkene to an epoxide, a three-membered cyclic ether (oxirane), is a common and useful transformation. This can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). orientjchem.orglibretexts.org The reaction is typically stereospecific, with the oxygen atom being delivered to one face of the double bond. libretexts.org The resulting epoxide is a valuable synthetic intermediate, susceptible to ring-opening by various nucleophiles to generate 1,2-difunctionalized products. youtube.com While mCPBA is common in laboratory settings, other reagents like magnesium monoperoxyphthalate (MMPP) or catalytic systems involving hydrogen peroxide can also be employed. libretexts.orgorganic-chemistry.org

Wacker-Type Oxidation: This palladium-catalyzed reaction transforms a terminal alkene into a methyl ketone using an oxidant. nih.gov While this compound already contains a ketone, a Wacker-type oxidation would target the terminal alkene, potentially leading to a 1-phenoxyheptane-2,6-dione. The classical Wacker process uses a palladium catalyst with a copper co-catalyst and molecular oxygen as the terminal oxidant. nih.govnih.gov Modern variations have been developed that use alternative oxidants like tert-butyl hydroperoxide (TBHP) or are co-catalyst-free, representing more environmentally benign and economically attractive methods. nih.govscispace.comresearchgate.net

| Oxidation Reaction | Typical Reagents | Product Functional Group |

| Epoxidation | mCPBA, CH₂Cl₂ | Epoxide (Oxirane) |

| Wacker-Type Oxidation | PdCl₂, CuCl₂, O₂ (air) | Methyl Ketone |

| Diol Synthesis | OsO₄ (catalytic), NMO | Vicinal Diol |

| Oxidative Cleavage | O₃; then Me₂S or Zn/H₂O | Aldehyde + Formaldehyde |

Reactivity of the Phenoxy Ether Linkage

The phenoxy ether linkage in this compound is generally stable but can undergo specific reactions under certain conditions.

Cleavage Reactions

The cleavage of aryl ethers typically requires harsh conditions. One common method is treatment with strong protic acids like HBr or HI. The mechanism involves protonation of the ether oxygen, making it a better leaving group. youtube.com A nucleophile (Br⁻ or I⁻) then attacks the less sterically hindered carbon atom adjacent to the oxygen. In the case of this compound, this would likely lead to the formation of phenol (B47542) and a halogenated hexenone (B8787527) derivative. The cleavage of the bond between the oxygen and the sp²-hybridized carbon of the phenyl ring is generally disfavored due to the instability of the resulting phenyl cation. youtube.com

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. thermofisher.com Several types of rearrangements could be envisioned for this compound or its derivatives.

Claisen Rearrangement: The classic Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement of an allyl aryl ether to form an ortho-allyl phenol. byjus.com While this compound is not a simple allyl aryl ether, under thermal or Lewis acid-catalyzed conditions, related sigmatropic rearrangements might be possible, potentially involving the enol or enolate form of the ketone.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester using a peroxy acid. wiley-vch.de Treatment of this compound with a reagent like mCPBA could lead to the insertion of an oxygen atom adjacent to the carbonyl group, forming an ester. The regioselectivity of the insertion depends on the migratory aptitude of the adjacent groups.

Beckmann Rearrangement: This reaction converts an oxime into an amide. masterorganicchemistry.com The ketone in this compound can be converted to its corresponding oxime by treatment with hydroxylamine. Subsequent treatment with acid could then induce the Beckmann rearrangement to yield a lactam or an amide, depending on which group migrates. byjus.commasterorganicchemistry.com

Cascade and Multicomponent Reactions Involving this compound

The multiple functional groups in this compound make it a potential substrate for cascade or multicomponent reactions, where multiple bonds are formed in a single operation.

Imino-Aldol and N-Acyl Iminium Cyclizations of Related Structures

While not directly applicable to this compound itself, derivatives of this compound can be designed to undergo powerful cyclization reactions. For instance, if the ketone were converted to an amine and then acylated, the resulting structure could be a precursor for an N-acyliminium ion cascade reaction. ku.dk

N-acyliminium ions are highly reactive electrophiles that can be trapped intramolecularly by nucleophiles, such as the terminal alkene in this structure. researchgate.net Formation of the N-acyliminium ion, typically by treatment of an α-hydroxy- or α-alkoxy-lactam with a Lewis or protic acid, followed by cyclization onto the terminal double bond, would provide a route to complex nitrogen-containing heterocyclic systems, such as indolizidine or quinolizidine (B1214090) alkaloids. researchgate.net This type of intramolecular cationic π-cyclization is a powerful tool for the stereocontrolled synthesis of polycyclic structures. researchgate.net

Organometallic Reactions of Related Systems (e.g., Grignard, Titanocene-Mediated)

While specific organometallic studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred by examining related systems. The presence of both an α-phenoxy group and a γ,δ-unsaturated bond suggests a complex interplay of electronic and steric effects, as well as the potential for chelation control and intramolecular cyclizations.

Grignard Reactions

The addition of Grignard reagents to ketones is a fundamental carbon-carbon bond-forming reaction. masterorganicchemistry.comlibretexts.org In the context of a molecule like this compound, the α-phenoxy group is expected to play a significant role in the stereochemical outcome of the reaction through chelation.

Chelation Control in α-Alkoxy Ketones:

Research on α-alkoxy ketones has shown that Grignard reagents can add to the carbonyl group with a high degree of diastereoselectivity. stackexchange.com This is often explained by the "chelation control" model, where the magnesium atom of the Grignard reagent coordinates with both the carbonyl oxygen and the oxygen of the α-alkoxy group, forming a rigid five-membered cyclic intermediate. This chelation restricts the possible trajectories of nucleophilic attack to the less sterically hindered face of the carbonyl, leading to a predictable stereochemical outcome. For this compound, a similar chelation between the magnesium and the phenoxy and carbonyl oxygens would be anticipated, directing the incoming nucleophile from the Grignard reagent.

It is important to note that the degree of chelation control can be influenced by the nature of the solvent and the Grignard reagent itself.

Potential Intramolecular Pathways:

The γ,δ-unsaturation in this compound introduces the possibility of intramolecular reactions. Following the initial Grignard addition to the carbonyl group, the resulting magnesium alkoxide could potentially interact with the remote double bond. However, the formation of a six-membered ring through an intramolecular cyclization would be a key consideration.

Titanocene-Mediated Reactions

Titanocene(III) complexes, often generated in situ from titanocene (B72419) dichloride (Cp₂TiCl₂), are known to mediate a variety of radical reactions, including the cyclization of unsaturated carbonyl compounds. nih.govnih.gov These reactions typically proceed through a single-electron transfer (SET) mechanism.

Radical Cyclizations of Unsaturated Carbonyls:

In related systems, titanocene(III) has been shown to catalyze the reductive cyclization of unsaturated ketones. nih.gov The mechanism is thought to involve the formation of a ketyl radical anion intermediate upon electron transfer from the titanocene(III) species to the carbonyl group. This radical can then undergo an intramolecular addition to the double bond. In the case of this compound, a 5-exo-trig cyclization would be a plausible pathway for the intermediate ketyl radical, leading to the formation of a five-membered ring.

The general mechanism for a titanocene-catalyzed radical cyclization of an unsaturated ketone can be summarized as follows:

Electron Transfer: An electron is transferred from the low-valent titanium species to the ketone, forming a ketyl radical anion.

Cyclization: The ketyl radical undergoes an intramolecular addition to the alkene.

Reduction/Protonation: The resulting alkyl radical is then reduced by another equivalent of the titanocene reagent and subsequently protonated upon workup to yield the final cyclic alcohol product.

The presence of the α-phenoxy group could potentially influence the stability and reactivity of the intermediate radicals, although specific studies on this substitution pattern are limited.

The following table summarizes the expected products from the reaction of a generic γ,δ-unsaturated ketone with Grignard and titanocene reagents, based on the reactivity of related systems.

| Reagent | Substrate | Expected Major Product | Reaction Type |

| R'MgX | γ,δ-Unsaturated Ketone | Tertiary Alcohol | Nucleophilic Addition |

| Cp₂TiCl (catalytic) | γ,δ-Unsaturated Ketone | Cyclic Alcohol | Reductive Radical Cyclization |

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like 1-Phenoxyhex-5-en-2-one. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR spectroscopy would provide initial insights into the number of different types of protons, their chemical environment (indicated by the chemical shift), the number of neighboring protons (indicated by the multiplicity or splitting pattern), and the relative number of protons of each type (indicated by the integration).

¹³C NMR spectroscopy , typically proton-decoupled, would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon signals provide information about the type of carbon atom (e.g., aromatic, olefinic, carbonyl, aliphatic).

2D NMR techniques are indispensable for assembling the complete molecular structure by establishing correlations between different nuclei.

Correlation Spectroscopy (COSY) would be employed to identify protons that are coupled to each other, typically over two or three bonds. This allows for the tracing of proton-proton connectivity within the various fragments of the molecule.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is crucial for identifying longer-range (typically 2-3 bonds) correlations between protons and carbons. This technique is particularly valuable for connecting different spin systems and for identifying quaternary carbons, which are not observed in HSQC spectra.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on typical values for similar functional groups.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1-H | ||

| C2 | ~208 (C=O) | |

| C3-H₂ | ||

| C4-H₂ | ||

| C5-H | ~135 (=CH) | |

| C6-H₂ | ~117 (=CH₂) | |

| Phenoxy C-O | ~158 | |

| Phenoxy C-ortho | ~115 | |

| Phenoxy C-meta | ~130 | |

| Phenoxy C-para | ~122 |

Note: This table is predictive and requires experimental verification.

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula of this compound can be confirmed.

Electron ionization (EI) is a common technique that can also induce fragmentation of the molecule. The analysis of these fragmentation patterns provides valuable structural information, corroborating the data obtained from NMR spectroscopy. Key fragmentation pathways for this compound would likely involve cleavage adjacent to the carbonyl group and fragmentation of the phenoxy and hexenyl moieties.

A table of expected high-resolution mass spectral data is provided below.

| Ion | Calculated Exact Mass |

| [C₁₂H₁₄O₂]⁺˙ (Molecular Ion) | 190.0994 |

| [C₆H₅O]⁺ (Phenoxy fragment) | 93.0340 |

| [C₆H₉O]⁺ (Hexenone fragment) | 97.0653 |

Note: This table is predictive and requires experimental verification.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) spectroscopy is particularly sensitive to polar bonds and would be expected to show strong absorptions for the carbonyl (C=O) group and the C-O ether linkage. The C=C double bond and aromatic ring vibrations would also be observable.

Raman spectroscopy , which is sensitive to non-polar bonds and molecular symmetry, would complement the IR data. It would be particularly useful for observing the C=C stretching of the alkene and the symmetric breathing modes of the aromatic ring.

A table of expected vibrational frequencies for key functional groups in this compound is shown below.

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 | 3100-3000 |

| Alkene =C-H stretch | 3080-3010 | 3080-3010 |

| Aliphatic C-H stretch | 3000-2850 | 3000-2850 |

| Carbonyl (C=O) stretch | ~1715 | ~1715 |

| Alkene C=C stretch | ~1645 | ~1645 |

| Aromatic C=C stretch | 1600, 1475 | 1600, 1475 |

| C-O-C stretch (ether) | 1250-1000 |

Note: This table is predictive and requires experimental verification.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures or impurities and for the assessment of its purity.

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. A non-polar or mid-polar capillary column would likely be used for its separation. A flame ionization detector (FID) would provide a robust and sensitive response. For structural confirmation, coupling the GC to a mass spectrometer (GC-MS) is the method of choice.

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of a wide range of organic compounds. For this compound, a reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be appropriate. Detection could be achieved using a UV detector, taking advantage of the chromophores in the molecule (aromatic ring and carbonyl group).

For certain analytical applications, particularly in complex matrices or for trace-level analysis, derivatization of the ketone functional group can be beneficial. Derivatization can improve chromatographic properties, such as volatility for GC analysis, and enhance detector response.

Common derivatization reagents for ketones include:

Hydroxylamine hydrochloride: Reacts with the ketone to form an oxime.

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): Forms a pentafluorobenzyl oxime derivative, which is highly sensitive to electron capture detection (ECD) in GC analysis.

2,4-Dinitrophenylhydrazine (DNPH): Reacts with the ketone to form a 2,4-dinitrophenylhydrazone, which is a colored derivative suitable for UV-Vis detection in HPLC.

The choice of derivatization protocol depends on the specific analytical goals and the instrumentation available.

Single Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure of Derivatives

Single-crystal X-ray diffraction stands as a definitive analytical technique for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. For derivatives of this compound, this methodology provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation in the solid state. Furthermore, for chiral derivatives, X-ray crystallography can be employed to establish the absolute configuration of stereogenic centers, a critical aspect in stereoselective synthesis and pharmaceutical applications.

The process involves irradiating a single crystal of a derivative with a focused X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is meticulously analyzed to construct a three-dimensional electron density map. From this map, the positions of individual atoms can be elucidated, revealing the molecule's precise solid-state conformation and the nature of intermolecular interactions within the crystal lattice.

Detailed Research Findings from a Structurally Related Aryl Ether Ketone Derivative

This investigation revealed a non-planar conformation for the molecule in the solid state. The torsion angle between the two 'ether-ketone' rings, relative to the plane defined by the bridging oxygen and carbonyl-carbon atoms, was determined to be approximately 31°. kpi.ua This deviation from planarity is a consequence of steric hindrance and the intrinsic electronic preferences of the constituent atoms.

The study also highlighted a pattern of sterically induced bond angle distortions at the aromatic carbon atoms linked to the ether oxygen and ketone carbonyl groups. kpi.ua These distortions are a recurring motif in the crystal structures of such compounds and are crucial for accurately modeling their three-dimensional structures.

The key crystallographic parameters for this analogous aryl ether ketone are summarized in the interactive data tables below.

Interactive Table 1: Key Bond Angles in an Analogous Aryl Ether Ketone Derivative. kpi.ua

| Parameter | Bond Angle (°) |

| Carbonyl-Carbon Bond Angle | 121.9 (3) |

| Ether-Oxygen Bond Angle | 121.2 (3) |

Interactive Table 2: Torsion Angle in an Analogous Aryl Ether Ketone Derivative. kpi.ua

| Parameter | Torsion Angle (°) |

| Ether-Ketone Ring Torsion Angle | 31 |

The data presented in these tables underscore the power of single-crystal X-ray diffraction in providing a detailed and precise picture of molecular geometry in the solid state. For any newly synthesized crystalline derivative of this compound, this technique would be indispensable for confirming its chemical structure, elucidating its conformational preferences, and, in the case of chiral molecules, unequivocally determining its absolute configuration.

Theoretical and Computational Chemistry Studies of 1 Phenoxyhex 5 En 2 One

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in elucidating the electronic structure and intrinsic molecular properties of 1-Phenoxyhex-5-en-2-one. Methods such as Density Functional Theory (DFT) are commonly employed to model the molecule's electron distribution, orbital energies, and electrostatic potential.

The presence of a phenoxy group, a ketone functional group, and a terminal double bond creates a molecule with a nuanced electronic profile. The phenoxy group, with its aromatic ring, can participate in π-stacking and other non-covalent interactions. The ketone group is a site of significant polarity and is susceptible to nucleophilic attack. The terminal double bond offers a region of high electron density, making it a potential site for electrophilic addition.

Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. For a molecule like this compound, the HOMO is likely to be localized on the phenoxy ring and the double bond, while the LUMO is expected to be centered on the carbonyl group of the ketone. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: These values are illustrative and would be determined through specific quantum chemical calculations.

Conformational Analysis and Molecular Dynamics Simulations

The flexible nature of the hexenone (B8787527) chain in this compound results in a complex conformational landscape. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in the molecule. This is often achieved through systematic searches of the potential energy surface.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. orientjchem.org By simulating the motion of the atoms, MD can reveal the preferred conformations and the transitions between them. For this compound, key degrees of freedom include the rotation around the C-O bond of the phenoxy group and the torsional angles within the hexenone chain.

Table 2: Key Dihedral Angles in Low-Energy Conformers of this compound (Illustrative)

| Dihedral Angle | Conformer A | Conformer B |

|---|---|---|

| C(ring)-O-C-C | 120° | 180° |

| O-C-C=O | -30° | 60° |

Note: These values are illustrative and represent plausible low-energy conformations.

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, several reactions could be of interest, such as intramolecular cyclizations or reactions at the ketone or double bond.

Transition state modeling allows for the identification of the high-energy structures that connect reactants to products. By calculating the energy of these transition states, the activation energy of the reaction can be determined, providing insight into the reaction rate. For instance, an intramolecular Diels-Alder reaction, where the terminal double bond reacts with a diene system that could be formed from the phenoxy ring under certain conditions, could be modeled.

Furthermore, the keto-enol tautomerism of the ketone group can be studied computationally. orientjchem.org The relative stability of the keto and enol forms, and the transition state for their interconversion, can be calculated to understand this important equilibrium.

Prediction of Spectroscopic Parameters and Structure-Reactivity Relationships

Computational methods can predict various spectroscopic parameters, which can be used to interpret experimental spectra or to predict the spectra of unknown compounds. For this compound, calculations can provide theoretical values for:

NMR Chemical Shifts: The chemical environment of each nucleus can be calculated to predict 1H and 13C NMR spectra.

IR Frequencies: The vibrational modes of the molecule can be computed to predict the positions of absorption bands in the infrared spectrum. This would be particularly useful for identifying the characteristic carbonyl stretch of the ketone and the C=C stretch of the double bond.

UV-Vis Spectra: The electronic transitions can be calculated to predict the absorption wavelengths in the ultraviolet-visible spectrum.

By correlating these predicted parameters with the molecule's electronic and structural features, structure-reactivity relationships can be established. For example, changes in the calculated charge distribution upon substitution on the phenoxy ring could be correlated with changes in the predicted reactivity at the ketone.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Parameter | Predicted Value |

|---|---|

| 13C NMR (C=O) | 208 ppm |

| IR (C=O stretch) | 1715 cm-1 |

Note: These are typical values for the respective functional groups and would be refined by specific calculations for the entire molecule.

Applications in Complex Organic Synthesis and Natural Product Chemistry

Strategic Utility as a Synthetic Intermediate or Building Block

There is no available scientific literature that specifically details the strategic utility of 1-Phenoxyhex-5-en-2-one as a synthetic intermediate or building block. Versatile intermediates in organic synthesis typically possess multiple functional groups that can be selectively manipulated. For this compound, these would include the ketone, the terminal alkene, and the phenoxy group. However, no studies have been found that exploit this combination of functionalities for the synthesis of more complex molecules.

Role in the Total Synthesis of Biologically Active Natural Products and Analogues

A review of the literature on natural product synthesis does not reveal any instances where this compound has been employed as a key intermediate or starting material. The total synthesis of natural products often relies on well-established building blocks or novel synthons that enable efficient construction of complex molecular architectures. There are currently no documented total syntheses that feature this specific compound.

Development of Novel Synthetic Routes Utilizing the this compound Scaffold

The development of novel synthetic methodologies often focuses on scaffolds that are prevalent in biologically active molecules or that allow for unique chemical transformations. At present, there are no published reports on the development of new synthetic routes that are based on or utilize the this compound scaffold. Research in this area would be necessary to establish its potential in synthetic chemistry.

Potential Contributions to Materials Science and Polymer Chemistry

Application as a Monomer in Advanced Polymer Architectures

The presence of a terminal double bond in 1-Phenoxyhex-5-en-2-one allows it to function as a monomer in various polymerization reactions. This capability opens the door to the creation of polymers with complex and well-defined architectures, such as block copolymers, graft copolymers, and star polymers. The synthesis of such advanced polymer architectures is a key focus in modern polymer science, as it allows for precise control over the macroscopic properties of the resulting materials. rsc.orgethz.ch

For instance, the use of controlled radical polymerization techniques would enable the synthesis of well-defined homopolymers of this compound or its incorporation into block copolymers. In a block copolymer architecture, segments of poly(this compound) could be combined with other polymer blocks (e.g., polystyrene, poly(methyl methacrylate)) to create materials with unique phase-separated morphologies and a combination of properties from the constituent blocks.

The phenoxy and ketone functionalities along the polymer backbone would impart specific characteristics to the resulting materials. The phenoxy group, for example, can enhance thermal stability and solubility in organic solvents, while the ketone group provides a site for post-polymerization modification.

Table 1: Potential Polymerization Methods for this compound and Their Outcomes

| Polymerization Method | Potential Polymer Architecture | Key Advantages |

| Free Radical Polymerization | Random copolymers, homopolymers | Simple, cost-effective |

| ATRP/RAFT | Block copolymers, gradient copolymers | Controlled molecular weight and low dispersity |

| ROMP | High molecular weight polymers, block copolymers | Tolerance to functional groups, potential for living polymerization |

Functionalization of Polymeric Materials

The ketone and phenoxy groups within the this compound monomer unit provide reactive handles for the functionalization of polymeric materials. This post-polymerization modification is a powerful strategy for introducing new functionalities and tailoring the properties of existing polymers without the need to synthesize new monomers from scratch.

The ketone group is particularly versatile for a range of chemical transformations. It can undergo reactions such as reductive amination to introduce primary or secondary amine groups, or oximation to introduce oxime functionalities. These newly introduced groups can then serve as sites for further chemical modifications, such as the attachment of bioactive molecules, chromophores, or other functional moieties. This approach allows for the creation of "clickable" polymers that can be readily modified with a variety of molecules via efficient and specific reactions. osti.gov

The phenoxy group can also be a target for functionalization, although it is generally less reactive than the ketone. Electrophilic aromatic substitution reactions could potentially be used to introduce functional groups onto the phenyl ring, further expanding the chemical diversity of the resulting polymer.

The ability to functionalize polymers derived from this compound could lead to the development of materials for a wide range of applications, including drug delivery systems, sensors, and advanced coatings.

Table 2: Potential Functionalization Reactions on Poly(this compound)

| Target Functional Group | Reaction | Reagents | Introduced Functionality |

| Ketone | Reductive Amination | Amine, reducing agent (e.g., NaBH3CN) | Primary/Secondary Amine |

| Ketone | Oximation | Hydroxylamine | Oxime |

| Ketone | Wittig Reaction | Phosphonium ylide | Alkene |

| Phenoxy Group | Electrophilic Aromatic Substitution | Electrophile (e.g., acyl chloride, Friedel-Crafts conditions) | Substituted Phenyl Ring |

Integration into Cross-linking Networks

The multiple functional groups of this compound also make it a promising candidate for the formation of cross-linked polymer networks. Cross-linking is a critical process in polymer chemistry that transforms linear or branched polymers into a three-dimensional network, leading to materials with enhanced mechanical strength, thermal stability, and solvent resistance.

The terminal alkene can participate in cross-linking reactions through various mechanisms, including free radical cross-linking initiated by peroxides or UV radiation. Additionally, if copolymerized with other monomers, the pendant phenoxy and ketone groups can be utilized for post-polymerization cross-linking.

For instance, the ketone groups along the polymer backbone could be cross-linked by reacting them with difunctional cross-linking agents such as dihydrazides or diamines. This would result in the formation of hydrazone or imine cross-links, respectively. The density of these cross-links could be controlled by the concentration of the cross-linking agent and the reaction conditions, allowing for the tuning of the material's properties.

The development of novel cross-linking strategies is essential for creating advanced materials such as hydrogels, thermosets, and elastomers. The integration of this compound into these networks could lead to materials with unique combinations of properties, driven by the specific nature of the cross-links and the inherent characteristics of the phenoxy and ketone groups. nih.gov

Table 3: Potential Cross-linking Strategies for Polymers Containing this compound

| Cross-linking Site | Cross-linking Chemistry | Type of Network | Potential Properties |

| Terminal Alkene | Free radical cross-linking | Covalent network | High mechanical strength, thermal stability |

| Pendant Ketone | Reaction with dihydrazides | Hydrazone network | pH-responsive, self-healing |

| Pendant Ketone | Reaction with diamines | Imine network | Dynamic covalent network, recyclability |

常见问题

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 1-Phenoxyhex-5-en-2-one, and how should data be interpreted?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to identify structural features (e.g., vinyl protons, carbonyl groups). For example, the enone system (C=O and C=C) in this compound would show distinct shifts in the δ 5.5–6.5 ppm () and δ 190–210 ppm () ranges .

- Infrared (IR) Spectroscopy : Confirm the presence of carbonyl (C=O, ~1700 cm) and ether (C-O-C, ~1250 cm) functional groups.

- Mass Spectrometry (MS) : Analyze fragmentation patterns to verify molecular weight (e.g., molecular ion peak at m/z 178.22 g/mol for CHO).

- Data Validation : Cross-reference with standards from databases like PubChem or CAS Common Chemistry to resolve ambiguities .

Q. What synthetic routes are effective for producing this compound in high yield?

- Methodological Answer :

- Oxidation of Allylic Alcohols : Use oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent to convert 1-phenoxyhex-5-en-2-ol to the ketone. Monitor reaction progress via TLC.

- Friedel-Crafts Acylation : React phenoxyacetyl chloride with 1,3-butadiene derivatives under Lewis acid catalysis (e.g., AlCl) to form the enone system.

- Optimization : Adjust solvent polarity (e.g., dichloromethane vs. THF) and temperature (0–25°C) to minimize side reactions. Yields >70% are achievable with strict anhydrous conditions .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound under varying conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the α,β-unsaturated carbonyl group is prone to Michael additions.

- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., polar vs. nonpolar solvents) on reaction pathways. Tools like Gaussian or ORCA are recommended.

- Validation : Compare computational results with experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy) .

Q. What methodologies resolve conflicting data in thermal stability studies of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under inert vs. oxidative atmospheres. Discrepancies may arise from impurities; purify samples via column chromatography (SiO, hexane/ethyl acetate).

- Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events (e.g., melting points, phase transitions).

- Statistical Analysis : Apply ANOVA to compare replicate experiments and identify outliers. Publish raw data in appendices for reproducibility .

Q. How should researchers address discrepancies in reported -NMR shifts for this compound?

- Methodological Answer :

- Solvent Effects : Re-run spectra in deuterated solvents (CDCl, DMSO-d) to assess solvent-induced shifts.

- Paramagnetic Additives : Use shift reagents (e.g., Eu(fod)) to resolve overlapping proton signals.

- Collaborative Validation : Share datasets via repositories like Zenodo and invite peer validation. Reference standardized spectra from PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。